4-(3,4-Difluorophenyl)pyrrolidin-2-one - 875446-03-0

4-(3,4-Difluorophenyl)pyrrolidin-2-one

Catalog Number: EVT-498672
CAS Number: 875446-03-0
Molecular Formula: C10H9F2NO
Molecular Weight: 197.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Michael addition of a suitable nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound bearing the desired 3,4-difluorophenyl substituent [].
  • Step 2: Subsequent cyclization of the Michael adduct to form the pyrrolidin-2-one ring [].
  • Step 1: A one-pot reaction involving 3,4-difluoroaniline, N-vinylpyrrolidin-2-one, and an appropriate aldehyde in the presence of a Lewis acid catalyst like BiCl3 could lead to the formation of the desired product [].
Molecular Structure Analysis

The presence of fluorine atoms and the pyrrolidin-2-one ring are known to influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets [, , ].

Physical and Chemical Properties Analysis
  • Lipophilicity: The presence of the difluorophenyl and pyrrolidin-2-one moieties suggests a moderate lipophilicity [].
Applications
  • Drug discovery: As a starting point or building block for developing novel therapeutics targeting diverse diseases [, , , , , , , , , ].

(3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It exhibits promising kinase selectivity and excellent anticancer cell proliferation potency. [] Research suggests that Hu7691 demonstrates an improved cutaneous safety profile compared to earlier Akt inhibitors. [] A study focused on developing a method for quantifying Hu7691 in dog plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [] The research aimed to facilitate pharmacokinetic monitoring and bioavailability assessment of Hu7691. []

1-(3,4-Difluorophenyl)-3-nitropropan-1-one

Compound Description: This compound serves as a key intermediate in the synthesis of ticagrelor, a platelet-inhibiting drug. [] Research has explored efficient and enantioselective methods for its bioreduction to (S)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol, a crucial step in ticagrelor production. []

5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole (GNF3809)

Compound Description: GNF3809 shows promise in protecting pancreatic β-cells from cytokine-induced stress, a critical factor in the development of type 1 diabetes (T1D). [] It preserves insulin content and the viability of β-cells in both rodent and human islets under stress. []

(1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl)

Compound Description: LY3020371·HCl acts as a potent, selective, and maximally efficacious antagonist of metabotropic glutamate 2 and 3 (mGlu2/3) receptors. [] Research has focused on its potential as an antidepressant, with studies demonstrating an antidepressant-like signature in the mouse forced-swim test. []

Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones

Compound Description: A series of these compounds were synthesized to investigate ligands for synaptic vesicle protein 2A (SV2A) []. The research aimed to explore the structure-activity relationship of these ligands and their potential as PET or SPECT imaging agents. []

Properties

CAS Number

875446-03-0

Product Name

4-(3,4-Difluorophenyl)pyrrolidin-2-one

IUPAC Name

4-(3,4-difluorophenyl)pyrrolidin-2-one

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

InChI

InChI=1S/C10H9F2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)

InChI Key

WEBXSXICEYKMAI-UHFFFAOYSA-N

SMILES

C1C(CNC1=O)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.